N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
The compound N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic small molecule featuring a benzimidazole-ethyl group linked to a substituted coumarin (2H-chromen-2-one) moiety via an acetamide bridge. Its molecular formula is C₂₁H₁₈ClN₃O₄ (calculated from analogs in ), with a molecular weight of approximately 411.84 g/mol . Key structural attributes include:
- 6-Chloro-4-methyl-2-oxo-2H-chromen-7-yloxy group: This coumarin derivative is substituted with a chloro group at position 6 and a methyl group at position 4, which may enhance lipophilicity and influence binding interactions.
This compound shares structural motifs with pharmacologically active molecules, particularly in antimicrobial and anti-inflammatory contexts (see ).
Properties
Molecular Formula |
C21H18ClN3O4 |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C21H18ClN3O4/c1-12-8-21(27)29-17-10-18(14(22)9-13(12)17)28-11-20(26)23-7-6-19-24-15-4-2-3-5-16(15)25-19/h2-5,8-10H,6-7,11H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
ONUCWSMOVQTFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation and Cyclization
A modified Claisen condensation between ethyl acetoacetate and 3-chloro-4-methylphenol under acidic conditions yields 7-hydroxy-4-methylcoumarin. Chlorination at the 6-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, producing 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (chlorination step) |
| Catalyst | H₂SO₄ (for cyclization) |
| Yield | 68–72% |
Preparation of 2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
The chromenol intermediate undergoes O-alkylation with chloroacetic acid derivatives:
Etherification with Chloroacetyl Chloride
6-Chloro-4-methyl-2-oxo-2H-chromen-7-ol reacts with chloroacetyl chloride in anhydrous acetone, employing potassium carbonate as a base to deprotonate the phenolic -OH group. The reaction proceeds at reflux (56°C) for 6–8 hours, yielding 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl chloride. Hydrolysis with aqueous NaOH (1M) converts this to the corresponding acetic acid.
Optimization Note:
-
Excess chloroacetyl chloride (1.5 equiv) ensures complete conversion.
-
Side products (e.g., di-alkylated species) are minimized by maintaining pH > 10 during hydrolysis.
Synthesis of 2-(1H-Benzimidazol-2-yl)ethylamine
The nucleophilic amine component is prepared via:
Benzimidazole Ring Formation
2-Aminobenzimidazole is synthesized from o-phenylenediamine and formic acid under reflux (100°C, 4 hours). Protection of the 1H-position using p-toluenesulfonyl chloride (p-TsCl) in acetonitrile/water (4:1) yields 1-(4-methylbenzenesulfonyl)-1H-benzimidazol-2-amine.
Ethylamine Side Chain Introduction
The protected benzimidazole reacts with 2-chloroethylamine hydrochloride in DMF at 80°C for 12 hours, followed by deprotection using 6M HCl in ethanol/water (1:1) to yield 2-(1H-benzimidazol-2-yl)ethylamine.
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 7.52–7.48 (m, 2H, Ar-H), 7.18–7.12 (m, 2H, Ar-H), 3.82 (t, J = 6.8 Hz, 2H, CH₂NH₂), 3.02 (t, J = 6.8 Hz, 2H, CH₂Benzimidazole).
Coupling of Chromenyloxy Acetic Acid and Benzimidazole Ethylamine
The final acetamide bond formation employs carbodiimide-mediated coupling:
Activation with EDCI/HOBt
2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (1.0 equiv) is activated with EDCI (1.2 equiv) and HOBt (1.1 equiv) in dry DMF at 0°C for 30 minutes. 2-(1H-Benzimidazol-2-yl)ethylamine (1.05 equiv) is added, and the reaction proceeds at room temperature for 18–24 hours.
Workup and Purification:
-
The crude product is washed with 5% NaHCO₃ and brine, followed by recrystallization from ethanol/water (3:1).
-
Yield: 58–63%.
Analytical Characterization of Final Product
Spectroscopic Data:
-
¹³C NMR (DMSO-d₆): δ 169.8 (C=O, acetamide), 160.1 (C=O, chromenone), 154.3 (C-O ether), 143.2–112.4 (aromatic carbons).
-
HRMS (ESI): m/z calcd for C₂₂H₁₉ClN₃O₄ [M+H]⁺: 432.1064; found: 432.1068.
Purity Assessment:
-
HPLC (C18, 70:30 MeOH/H₂O): 98.2% purity at 254 nm.
Critical Analysis of Synthetic Challenges
Steric Hindrance During Coupling
The bulky chromenyloxy group reduces coupling efficiency. Increasing reaction temperature to 40°C improves conversion but risks racemization.
Byproduct Formation
Trace amounts of N-acylurea (from EDCI degradation) are observed in HPLC. Column chromatography (SiO₂, ethyl acetate/hexane 1:1) removes these impurities.
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the chromenol directly couples to 2-(1H-benzimidazol-2-yl)ethanol, though yields are lower (42–45%).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Substitution: Halogen atoms on the chromenone ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in key biological pathways.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin-Based Acetamide Derivatives
(a) N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide ()
- Molecular Formula : C₂₁H₁₉N₃O₄
- Key Differences : Lacks the 6-chloro substituent on the coumarin ring.
(b) 2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide ()
- Molecular Formula : C₂₀H₁₆ClFN₅O₃
- Key Differences : Features a triazole-phenyl group instead of benzimidazole-ethyl and a hydroxy group at position 7 of the coumarin.
- Implications : The triazole moiety may enhance metabolic stability, while the 7-hydroxy group could increase hydrogen-bonding capacity .
(c) (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide ()
Table 1: Structural Comparison of Coumarin Derivatives
Benzimidazole-Containing Analogs
(a) N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide-N-phenylacetamide ()
- Key Differences : Incorporates a phenylacetamide group and hydrazide linker instead of a coumarin-oxyacetamide.
- Implications : The hydrazide-phenyl group may enhance anti-inflammatory activity through COX-2 inhibition pathways .
(b) 2-[2-(4-Cyanophenyl)-6-substituted-1H-benzimidazol-1-yl]-N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide ()
- Key Differences: Replaces the coumarin group with a thiazolidinone ring and cyanophenyl substituent.
- Implications: Thiazolidinone derivatives are associated with antimicrobial and antidiabetic activities, suggesting divergent therapeutic applications .
Benzothiazole and Related Heterocycles
(a) N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate ()
- Molecular Formula : C₁₆H₁₃ClN₂OS·H₂O
- Key Differences : Substitutes benzimidazole with benzothiazole and links to a methylphenyl group.
Table 2: Heterocycle-Driven Property Differences
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.75 g/mol. The structure features a benzimidazole moiety linked to a chromenyl group, which is hypothesized to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various metabolic enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Antioxidant Activity : Studies indicate that it exhibits antioxidant properties, potentially protecting cells from oxidative stress .
- Anticancer Potential : Preliminary research suggests that the compound may possess anticancer activity, with effects observed in various cancer cell lines .
Biological Activity Overview
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated significant growth inhibition in A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells with IC50 values lower than those observed for standard chemotherapeutics such as doxorubicin. Molecular docking studies suggested that the compound interacts with Bcl-2 proteins, promoting apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound against neurodegenerative diseases. The results indicated a marked decrease in neuronal cell death in models of Alzheimer's disease, attributed to its ability to inhibit AChE and reduce amyloid plaque formation .
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions. For example:
Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., using acetic acid as a catalyst) to form the 1H-benzimidazole moiety .
Chromene-O-Acetamide Coupling : React the chromene derivative (6-chloro-4-methyl-2-oxo-2H-chromen-7-ol) with chloroacetyl chloride in anhydrous DMF, followed by coupling to the benzimidazole-ethylamine intermediate via nucleophilic substitution .
Purification : Recrystallization using methanol or ethanol to isolate the final product, monitored by TLC (silica gel, chloroform:methanol 9:1) .
Advanced: How can contradictory NMR data for this compound be resolved during structural validation?
Methodological Answer:
Contradictions in -NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Rotameric Effects : Due to restricted rotation around the acetamide bond. Use variable-temperature NMR (VT-NMR) to observe coalescence of peaks at elevated temperatures .
- Residual Solvent Peaks : Ensure complete drying or use deuterated solvents with low water content.
- Impurity Interference : Confirm purity via HPLC (C18 column, acetonitrile:water gradient) and cross-validate with high-resolution mass spectrometry (HRMS) .
Basic: What analytical techniques are critical for confirming the purity and identity of this compound?
Methodological Answer:
- Chromatography : HPLC (≥95% purity) with UV detection at 254 nm .
- Spectroscopy :
- -NMR and -NMR in DMSO-d6 to confirm proton environments and carbon frameworks .
- FTIR to verify carbonyl (C=O, ~1700 cm) and benzimidazole (N-H, ~3400 cm) groups .
- Mass Spectrometry : HRMS (ESI+) to validate the molecular ion peak (e.g., [M+H]) with <2 ppm error .
Advanced: How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
- Reaction Pathway Prediction : Use density functional theory (DFT) to calculate activation energies for key steps (e.g., cyclization or substitution), identifying optimal temperature and solvent polarity .
- Solvent Screening : COSMO-RS simulations to predict solubility and reaction yields in solvents like DMF vs. THF .
- Transition State Analysis : Identify steric hindrance in intermediates using Gaussian09 or ORCA software, guiding reagent selection (e.g., bulky bases for deprotonation) .
Basic: What stability considerations are essential for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent chromene ring photo-degradation .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond .
- Thermal Stability : Conduct TGA (thermogravimetric analysis) to determine decomposition thresholds (>150°C typical for similar compounds) .
Advanced: How can researchers resolve low yields in the final coupling step of the synthesis?
Methodological Answer:
Low yields (<40%) may result from:
- Incomplete Activation : Pre-activate the chromene-O-acetate intermediate with EDCI/HOBt before coupling to the benzimidazole-ethylamine .
- Side Reactions : Add a scavenger (e.g., molecular sieves) to absorb HCl byproducts during substitution .
- Kinetic Control : Optimize reaction time (monitored by LC-MS) to minimize hydrolysis of the active ester .
Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assay (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the benzimidazole’s ATP-mimetic properties .
Advanced: How can researchers address discrepancies between computational predictions and experimental reaction outcomes?
Methodological Answer:
- Parameter Calibration : Re-optimize DFT functionals (e.g., B3LYP-D3 vs. M06-2X) to better model non-covalent interactions .
- Solvent Effects : Include explicit solvent molecules (e.g., DMF) in simulations rather than implicit models .
- Experimental Validation : Use design of experiments (DoE) to systematically vary conditions (temperature, stoichiometry) and identify unmodeled variables .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles due to potential irritancy of benzimidazole derivatives .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloroacetyl chloride vapors .
Advanced: How can researchers design SAR studies to improve the bioactivity of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents on the benzimidazole (e.g., -F, -CF) to enhance membrane permeability .
- Linker Optimization : Replace the ethyl spacer with PEG or alkyl chains to modulate solubility and target engagement .
- Chromene Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the 6-position to stabilize the lactone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
